molecular formula C30H52O2 B11825806 (7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol

(7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol

Cat. No.: B11825806
M. Wt: 444.7 g/mol
InChI Key: AMWRWENFEILJDY-JBOQNHBVSA-N
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Description

(7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a benzyloxy group, a vinyl group, and a hydroxyl group, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol typically involves multiple steps, including the formation of the carbon skeleton, introduction of the functional groups, and stereochemical control. Common synthetic routes may involve:

    Formation of the Carbon Skeleton: This can be achieved through methods such as Grignard reactions, aldol condensations, or Wittig reactions.

    Introduction of Functional Groups: The benzyloxy group can be introduced via benzylation reactions, while the vinyl group can be added through Heck or Suzuki coupling reactions.

    Stereochemical Control: The stereochemistry can be controlled using chiral catalysts or auxiliaries during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The vinyl group can be reduced to form an alkane.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH₄ (Lithium aluminium hydride) are commonly employed.

    Substitution: Nucleophiles such as NaOH (Sodium hydroxide) or KCN (Potassium cyanide) can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes or receptors, while the vinyl group can participate in various biochemical reactions. The hydroxyl group can form hydrogen bonds with biomolecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (7R,8S,10R)-10-(methoxy)-7-vinylhenicosan-8-ol: Similar structure but with a methoxy group instead of a benzyloxy group.

    (7R,8S,10R)-10-(benzyloxy)-7-ethylhenicosan-8-ol: Similar structure but with an ethyl group instead of a vinyl group.

Uniqueness

(7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol is unique due to its combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C30H52O2

Molecular Weight

444.7 g/mol

IUPAC Name

(7R,8S,10R)-7-ethenyl-10-phenylmethoxyhenicosan-8-ol

InChI

InChI=1S/C30H52O2/c1-4-7-9-11-12-13-14-15-20-24-29(32-26-27-21-17-16-18-22-27)25-30(31)28(6-3)23-19-10-8-5-2/h6,16-18,21-22,28-31H,3-5,7-15,19-20,23-26H2,1-2H3/t28-,29+,30-/m0/s1

InChI Key

AMWRWENFEILJDY-JBOQNHBVSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](C[C@@H]([C@H](CCCCCC)C=C)O)OCC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCC(CC(C(CCCCCC)C=C)O)OCC1=CC=CC=C1

Origin of Product

United States

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